3-Benzyloxy-2-benzylsulfanyl-pyridine 3-Benzyloxy-2-benzylsulfanyl-pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13762505
InChI: InChI=1S/C19H17NOS/c1-3-8-16(9-4-1)14-21-18-12-7-13-20-19(18)22-15-17-10-5-2-6-11-17/h1-13H,14-15H2
SMILES: C1=CC=C(C=C1)COC2=C(N=CC=C2)SCC3=CC=CC=C3
Molecular Formula: C19H17NOS
Molecular Weight: 307.4 g/mol

3-Benzyloxy-2-benzylsulfanyl-pyridine

CAS No.:

Cat. No.: VC13762505

Molecular Formula: C19H17NOS

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyloxy-2-benzylsulfanyl-pyridine -

Specification

Molecular Formula C19H17NOS
Molecular Weight 307.4 g/mol
IUPAC Name 2-benzylsulfanyl-3-phenylmethoxypyridine
Standard InChI InChI=1S/C19H17NOS/c1-3-8-16(9-4-1)14-21-18-12-7-13-20-19(18)22-15-17-10-5-2-6-11-17/h1-13H,14-15H2
Standard InChI Key CMFZSRAZHJCMGN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(N=CC=C2)SCC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)COC2=C(N=CC=C2)SCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Benzyloxy-2-benzylsulfanyl-pyridine (IUPAC name: 2-benzylsulfanyl-3-phenylmethoxypyridine) has the molecular formula C₁₉H₁₇NOS and a molecular weight of 307.4 g/mol. The compound’s structure consists of a pyridine ring substituted at the 2-position with a benzylsulfanyl group (-S-CH₂-C₆H₅) and at the 3-position with a benzyloxy group (-O-CH₂-C₆H₅). The SMILES notation is C1=CC=C(C=C1)COC2=C(N=CC=C2)SCC3=CC=CC=C3, and its InChIKey is CMFZSRAZHJCMGN-UHFFFAOYSA-N.

Table 1: Physicochemical Properties of 3-Benzyloxy-2-benzylsulfanyl-pyridine

PropertyValue
Molecular FormulaC₁₉H₁₇NOS
Molecular Weight307.4 g/mol
IUPAC Name2-benzylsulfanyl-3-phenylmethoxypyridine
SMILESC1=CC=C(C=C1)COC2=C(N=CC=C2)SCC3=CC=CC=C3
Canonical SMILESC1=CC=C(C=C1)COC2=C(N=CC=C2)SCC3=CC=CC=C3
PubChem CID501237

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-Benzyloxy-2-benzylsulfanyl-pyridine involves multi-step reactions, often starting from pyridine derivatives. A notable method adapted from patent literature involves the use of 4-benzyloxy-pyridine-N-oxide as a precursor .

Key Steps:

  • Oxidation and Acetylation: Reacting 4-benzyloxy-pyridine-N-oxide with acetic anhydride in the presence of N,N-dimethylformamide (DMF) under reflux conditions.

  • Cyclization: Distillation under reduced pressure followed by cooling in ethyl acetate to precipitate the product .

  • Purification: The crude product is washed with ethyl acetate and dried to yield pure 3-Benzyloxy-2-benzylsulfanyl-pyridine.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
OxidationAcetic anhydride, DMF, reflux60–75%
CyclizationEthyl acetate, reduced pressure55–65%
PurificationEthyl acetate wash>95% purity

The use of DMF as a solvent (1.9–3.8 times the mass of the precursor) ensures optimal reaction kinetics, while ethyl acetate enables efficient recycling, reducing environmental impact .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO), but limited solubility in water. Stability studies indicate that it remains intact under ambient conditions for extended periods, making it suitable for long-term storage.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.87 (d, J = 7.2 Hz, 2H), 7.65 (t, J = 7.5 Hz, 1H), and 3.28–3.17 (m, 2H) confirm the presence of benzyl groups and pyridine protons .

  • ¹³C NMR: Signals at δ 160.2 (C-O) and 125.4 (C-S) validate the ether and thioether linkages .

Applications in Medicinal Chemistry

Drug Design and Optimization

The compound’s scaffold serves as a versatile platform for derivatization. For example:

  • Sulfur-containing analogs: Enhance binding to metalloenzymes via thiol-metal interactions .

  • Benzyloxy modifications: Improve pharmacokinetic properties, such as oral bioavailability and blood-brain barrier penetration.

Table 3: Comparative Analysis of Pyridine Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Key Application
3-Benzyloxy-2-benzylsulfanyl-pyridineTNAP2.1Ectopic calcification
4-BenzyloxypyrimidineCOX-20.8Anti-inflammatory
Benzothiazole derivativesDihydrofolate reductase5.3Antimicrobial

Challenges and Future Directions

Synthetic Scalability

While current methods yield moderate quantities, industrial-scale production requires optimization of catalyst systems and solvent recovery processes .

In Vivo Validation

Preclinical studies are needed to assess the compound’s efficacy in animal models of calcification and inflammation. Pharmacokinetic profiling will clarify its absorption, distribution, and metabolism .

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